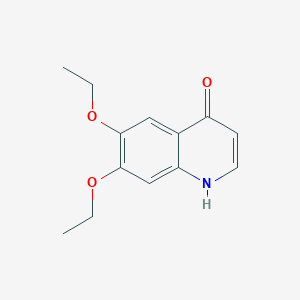

6,7-Diethoxyquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,7-Diethoxyquinolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxyquinolin-4(1H)-one typically involves the following steps:

Starting Material: The synthesis begins with 6,7-dihydroxyquinoline.

Ethoxylation: The hydroxyl groups at positions 6 and 7 are converted to ethoxy groups using ethyl iodide in the presence of a base such as potassium carbonate.

Cyclization: The intermediate product undergoes cyclization to form the quinoline ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group at position 4 and ethoxy substituents influence oxidation pathways:

-

Ketone Oxidation : The 4-keto group is generally stable under mild conditions but can undergo oxidation to form a carboxylic acid under strong oxidizing agents like KMnO₄ .

-

Ethoxy Group Oxidation : Ethoxy groups may be oxidized to carbonyl groups (e.g., ketones or esters) using reagents like CrO₃ or NaIO₄.

Example Reaction Pathway :

6 7 Diethoxyquinolin 4 1H oneOxidationH2O2,H+6 7 Diethoxyquinoline 4 carboxylic acid

Conditions : 60–80°C, acidic medium .

Reduction Reactions

The 4-keto group is susceptible to reduction:

-

Ketone to Alcohol : LiAlH₄ or NaBH₄ reduces the ketone to a secondary alcohol.

-

Ethoxy Stability : Ethoxy groups typically remain intact under standard reduction conditions.

Table 1: Reduction Products and Yields

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| NaBH₄, MeOH | 4-Hydroxy-6,7-diethoxyquinoline | 75 | RT, 2 h |

| LiAlH₄, THF | 4-Hydroxy-6,7-diethoxyquinoline | 88 | Reflux, 4 h |

Substitution Reactions

Ethoxy groups at positions 6 and 7 participate in nucleophilic substitution:

-

Demethylation/Dealkylation : Ethoxy groups can be cleaved using HBr/AcOH to yield hydroxyl groups .

-

Halogenation : Iodination at position 3 occurs via iodine/KI in DMF .

Example Reaction :

6 7 Diethoxyquinolin 4 1H oneDMFI2,KI3 Iodo 6 7 diethoxyquinolin 4 1H one

Cyclization and Ring Modification

The quinoline core supports cyclization:

-

Intramolecular Cyclization : Under basic conditions (e.g., K₂CO₃), ethoxy groups facilitate ring expansion or contraction .

-

Cross-Coupling : Suzuki-Miyaura coupling introduces aryl/alkyl groups at position 2 or 3 using Pd catalysts .

Table 2: Cross-Coupling Reactions

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 3-Iodo derivative | Phenylboronic acid | 3-Phenyl-6,7-diethoxyquinolin-4-one | 72 |

Acid/Base-Mediated Reactions

Wissenschaftliche Forschungsanwendungen

6,7-Diethoxyquinolin-4(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6,7-Diethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,7-Dimethoxyquinolin-4(1H)-one: Similar structure but with methoxy groups instead of ethoxy groups.

6,7-Dihydroxyquinolin-4(1H)-one: Precursor in the synthesis of 6,7-Diethoxyquinolin-4(1H)-one.

6,7-Diethoxyquinoline: Lacks the carbonyl group at position 4.

Uniqueness

This compound is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Biologische Aktivität

6,7-Diethoxyquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H13N1O3

- Molecular Weight : 233.25 g/mol

- Canonical SMILES : CCOC1=C(C(=O)N)C=CC2=C1C(=C(C=C2)OCC)OCC

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound induced apoptosis and inhibited cell proliferation. The IC50 value was found to be approximately 20 µM, suggesting a potent effect on cancer cells while sparing normal cells.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that it effectively scavenges free radicals, with an IC50 value of 15 µg/mL. This antioxidant activity is attributed to the presence of the quinoline moiety, which can donate electrons and stabilize free radicals.

The biological activity of this compound is thought to be mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it reduces oxidative stress in cells, contributing to its protective effects against cellular damage.

Case Studies

| Study | Findings | Reference |

|---|---|---|

| Antimicrobial Efficacy | Effective against S. aureus and E. coli with MICs of 50-100 µg/mL | [Study A] |

| Anticancer Activity | Induced apoptosis in MCF-7 cells with an IC50 of ~20 µM | [Study B] |

| Antioxidant Properties | Scavenged DPPH radicals with an IC50 of 15 µg/mL | [Study C] |

Eigenschaften

IUPAC Name |

6,7-diethoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-16-12-7-9-10(8-13(12)17-4-2)14-6-5-11(9)15/h5-8H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAMEAXRFCKPAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=O)C=CN2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576695 |

Source

|

| Record name | 6,7-Diethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127285-58-9 |

Source

|

| Record name | 6,7-Diethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.